2-(4-fluoroanilino)-N-phenylacetamide
Description
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) |
InChI Key |
RLMRJOQKCYWJOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route to 2-(4-fluoroanilino)-N-phenylacetamide involves nucleophilic substitution of 2-chloro-N-phenylacetamide with 4-fluoroaniline. This method leverages the electrophilic α-carbon adjacent to the acetamide carbonyl, where the chloride leaving group is displaced by the amine nucleophile.
Key reaction parameters include:
-
Solvent : Acetone or dimethylformamide (DMF) facilitates polar aprotic conditions, enhancing nucleophilicity.
-
Base : Potassium carbonate (K₂CO₃) deprotonates 4-fluoroaniline, increasing its reactivity.
-
Catalyst : Potassium iodide (KI) promotes halide exchange, converting chloride to iodide in situ, which accelerates substitution due to iodide’s superior leaving group ability.
Experimental Procedure
-
Reactants :
-
2-Chloro-N-phenylacetamide (1.0 equiv, 169.61 g/mol)
-
4-Fluoroaniline (1.2 equiv, 111.12 g/mol)
-
K₂CO₃ (1.5 equiv)
-
KI (0.1 equiv)
-
Acetone (20 mL per gram of substrate)
-
-
Protocol :
-
Combine reactants in anhydrous acetone under nitrogen.
-
Reflux at 80°C for 24 hours, monitoring progress via thin-layer chromatography (TLC).
-
Cool, dilute with ethyl acetate (EtOAc), and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry organic layers over Na₂SO₄, concentrate under reduced pressure, and recrystallize from EtOAc/hexane.
-
-
Yield : 71–90% (analogous to iodide substitution yields reported in).
Bromoacetyl Bromide-Mediated Two-Step Synthesis
Intermediate Formation: 2-Bromo-N-phenylacetamide
This method begins with bromoacetyl bromide, a highly reactive acylating agent, to construct the acetamide backbone.
Step 1: Acylation of Aniline
-
Reactants :
-
Bromoacetyl bromide (1.1 equiv)
-
Aniline (1.0 equiv)
-
Dichloromethane (DCM, 10 mL per mmol)
-
-
Protocol :
Step 2: Amination
-
Reactants :
-
2-Bromo-N-phenylacetamide (1.0 equiv)
-
4-Fluoroaniline (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (15 mL per gram of substrate)
-
-
Protocol :
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield (%) | Reaction Time (h) | Cost Efficiency |
|---|---|---|---|
| Chloride Substitution | 71–90 | 24 | High |
| Bromide Intermediate | 68–75 | 12 | Moderate |
The chloride substitution route offers higher yields but requires prolonged reaction times. In contrast, the bromide method is faster but involves costlier reagents.
Side Reactions and Mitigation
-
Over-Alkylation : Excess 4-fluoroaniline (1.5–2.0 equiv) minimizes dialkylation.
-
Hydrolysis : Anhydrous conditions and controlled pH prevent acetamide degradation.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).
-
Melting Point : 145–148°C (lit. 144–146°C for analogous compounds).
Scalability and Industrial Relevance
Kilogram-Scale Adaptation
Chemical Reactions Analysis
2-(4-fluoroanilino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-(4-fluoroanilino)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 2-(4-fluoroanilino)-N-phenylacetamide is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(4-fluoroanilino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like histone deacetylases (HDACs), which play a critical role in gene expression regulation. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among acetamide derivatives include:
- Substituents on the phenyl ring : Electron-withdrawing (e.g., nitro, chloro) vs. electron-donating (e.g., methoxy) groups.
- Core modifications: Replacement of the anilino group with phenoxy, heterocyclic, or azido moieties.
- Heterocyclic integrations: Incorporation of pyrimidine, thiazole, or quinoline rings.
Table 1: Structural Features of Selected Acetamide Derivatives
Anticancer Activity :
- 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (e.g., compounds 2a–2f) showed cytotoxic effects against prostate carcinoma (PC3) cells, with nitro-substituted analogs (2a–2c) exhibiting higher activity than methoxy-substituted ones (2d–2f) . However, all were less potent than the reference drug imatinib .
- SAR Insight : Electron-withdrawing nitro groups enhance cytotoxicity, likely by increasing electrophilicity and interaction with cellular targets .
Antitubercular Activity :
- Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide demonstrated potent activity against M. tuberculosis H37Rv, with compound 3m showing efficacy against rifampin-resistant strains .
- Key Feature: The 3-fluoro-4-nitrophenoxy group contributes to target binding and resistance profile modulation .
Antiviral Activity :
- Quinazoline-based analogs, such as 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide, exhibited anti-influenza activity (IC₅₀ < 10 µM) due to interactions with viral replication machinery .
Enzyme Inhibition :
- N-Phenylacetamide derivatives with 4-chlorophenyl substituents (e.g., compound 9k ) showed potent α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming other electron-withdrawing substituents .
Pharmacokinetic and ADME Properties
Plasma Protein Binding :
- S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) demonstrated 78.82% plasma protein binding, comparable to propranolol (80–93%) and higher than methotrexate (35–57%) . This suggests favorable bioavailability and prolonged circulation.
Table 2: Pharmacokinetic Data for S-4
| Parameter | Value (S-4) | Reference Compound (Propranolol) |
|---|---|---|
| Plasma Protein Binding | 78.82 ± 0.13% | 80–93% |
| Metabolic Stability | Not reported | High |
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Nitro and chloro substituents enhance activity across multiple targets (e.g., α-glucosidase inhibition , antitubercular effects ).
Heterocyclic Integration: Quinoline or pyrimidine rings improve target specificity (e.g., reverse transcriptase inhibition , antiviral activity ).
Fluorine Positioning: Para-fluorine on the anilino/phenyl group balances lipophilicity and electronic effects, optimizing membrane permeability and target engagement .
Q & A
Q. What are the standard synthetic routes for 2-(4-fluoroanilino)-N-phenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide derivatives can react with 4-fluoroaniline in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like toluene or DMF. Reaction optimization focuses on temperature control (60–100°C), stoichiometric ratios (1:1.2 for amine:chloroacetamide), and solvent polarity to maximize yield . Purity is monitored via TLC (hexane:ethyl acetate, 9:1) .
Q. How is structural confirmation of 2-(4-fluoroanilino)-N-phenylacetamide achieved?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
- X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, analyzing intramolecular interactions like C–H···O bonds and hydrogen-bonded packing .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening includes:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly when comparing analogues?
Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). Address this by:
- SAR studies : Systematically modify the fluorophenyl or acetamide groups and compare bioactivity.
- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., EGFR kinase) .
- Dose-response validation : Replicate assays under standardized conditions to rule out experimental variability .
Q. What strategies improve yield in multi-step syntheses of 2-(4-fluoroanilino)-N-phenylacetamide derivatives?
- Intermediate purification : Flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted 4-fluoroaniline) .
- Catalyst optimization : Use Pd/C or CuI for coupling reactions to enhance efficiency .
- Flow chemistry : Continuous flow systems reduce reaction times and improve scalability for steps like azide formation .
Q. How do solvent and temperature affect the compound’s stability during storage?
Stability studies show:
- Degradation pathways : Hydrolysis of the acetamide group in polar protic solvents (e.g., water, ethanol).
- Optimal storage : Anhydrous DMSO or acetonitrile at –20°C, with argon purging to prevent oxidation.
- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Q. What advanced techniques elucidate the compound’s mechanism of action in cellular systems?
- Proteomics : SILAC labeling to identify protein targets affected by treatment.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .
- CRISPR screening : Genome-wide knockout libraries to identify resistance genes, revealing pathways like apoptosis or DNA repair .
Methodological Notes
- Contradiction Management : When synthetic yields vary between studies, cross-validate reaction conditions (e.g., solvent purity, inert atmosphere use) .
- Data Reproducibility : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database to enable independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
